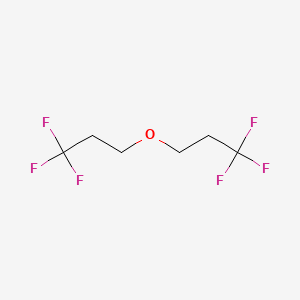
Bis(3,3,3-trifluoropropyl)ether
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3,3,3-trifluoropropyl)ether typically involves the reaction of 3,3,3-trifluoropropyl alcohol with an appropriate etherifying agent under controlled conditions . The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the ether bond.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as distillation and purification to remove any impurities and by-products .
Análisis De Reacciones Químicas
Types of Reactions
Bis(3,3,3-trifluoropropyl)ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The ether group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of ether derivatives .
Aplicaciones Científicas De Investigación
Bis(3,3,3-trifluoropropyl)ether has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Medicine: Investigated for potential therapeutic applications and as a component in drug delivery systems.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with enhanced properties.
Mecanismo De Acción
The mechanism of action of Bis(3,3,3-trifluoropropyl)ether involves its interaction with molecular targets and pathways within biological systems. The compound can modulate various biochemical processes by binding to specific receptors or enzymes, thereby influencing cellular functions and signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl (3,3,3-trifluoropropyl)dimethoxysilane
- Methyl (3,3,3-trifluoropropyl)bis(2,2,2-trifluoroethoxy)silane
- Methyl (2,2,2-trifluoro-1-trifluoromethylethoxymethyl)bis(2,2,2-trifluoro-1-trifluoromethylethoxy)silane
Uniqueness
Bis(3,3,3-trifluoropropyl)ether stands out due to its unique combination of fluorine atoms and ether linkage, which imparts distinct physicochemical properties. These properties make it particularly valuable in applications requiring high thermal stability, chemical resistance, and specific interactions with biological systems .
Propiedades
IUPAC Name |
1,1,1-trifluoro-3-(3,3,3-trifluoropropoxy)propane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F6O/c7-5(8,9)1-3-13-4-2-6(10,11)12/h1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDSRIHZWYDMFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCC(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20217754 | |
| Record name | Bis(3,3,3-trifluoropropyl)ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20217754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
674-65-7 | |
| Record name | Bis(3,3,3-trifluoropropyl)ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000674657 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(3,3,3-trifluoropropyl)ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20217754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














